molecular formula C17H15ClN2O3 B14788992 3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one

3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one

Cat. No.: B14788992
M. Wt: 330.8 g/mol
InChI Key: AXKXJSLYZXAIMO-UHFFFAOYSA-N
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Description

3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique azetidinone core, which is a four-membered lactam ring, fused with a benzodioxin moiety and substituted with amino and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl-substituted amine and a benzodioxin derivative, the azetidinone ring can be formed through a cyclization reaction facilitated by a suitable catalyst and solvent system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: This compound shares structural similarities but differs in the substitution pattern and core structure.

    2,5-Dihydrobenzo[4,5]thieno[3,2-b]oxepines: These compounds have a similar benzodioxin moiety but differ in the heterocyclic core.

Uniqueness

3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

3-amino-4-(3-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidin-2-one

InChI

InChI=1S/C17H15ClN2O3/c18-11-3-1-2-10(8-11)16-15(19)17(21)20(16)12-4-5-13-14(9-12)23-7-6-22-13/h1-5,8-9,15-16H,6-7,19H2

InChI Key

AXKXJSLYZXAIMO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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